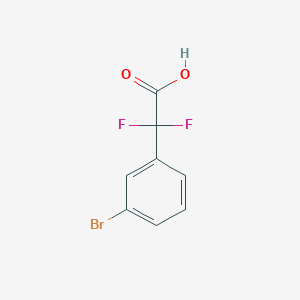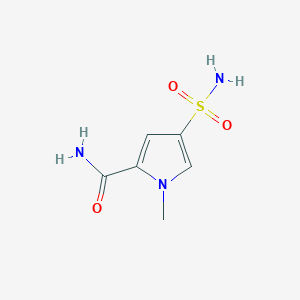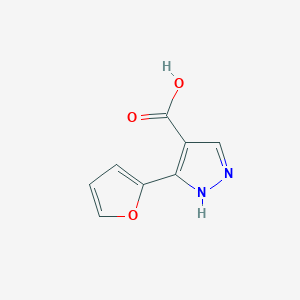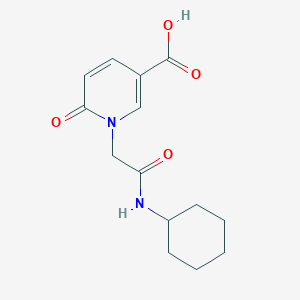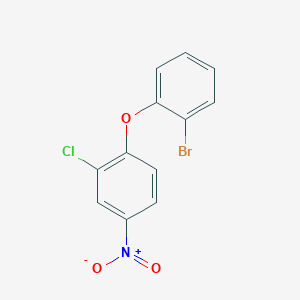amine hydrochloride CAS No. 1172760-59-6](/img/structure/B1437997.png)
[(2-Bromophenyl)methyl](tert-butyl)amine hydrochloride
Descripción general
Descripción
“(2-Bromophenyl)methylamine hydrochloride” is a specialty product for proteomics research . It has a molecular formula of C11H17BrClN and a molecular weight of 278.62 .
Molecular Structure Analysis
The InChI code for “(2-Bromophenyl)methylamine hydrochloride” is 1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-6-4-5-7-10(9)12;/h4-7,13H,8H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(2-Bromophenyl)methylamine hydrochloride” is a powder that should be stored at room temperature .Aplicaciones Científicas De Investigación
Decomposition and Environmental Impact
Research has delved into the decomposition of compounds like Methyl tert-butyl ether (MTBE) using methods such as cold plasma reactors, which could have implications for understanding and applying decomposition techniques to similar compounds. These studies explore how adding hydrogen can enhance decomposition efficiency and the conversion of such compounds into less harmful substances, indicating potential environmental remediation applications (Hsieh et al., 2011).
Environmental Fate and Biodegradation
Several studies have focused on the environmental fate, biodegradation, and remediation of organic compounds like MTBE, which shares some chemical similarities with the compound . These studies highlight the persistence of such compounds in the environment and their potential biodegradation pathways, suggesting avenues for research into bioremediation strategies and the environmental impact of similar chemicals (Squillace et al., 1997).
Synthesis and Chemical Reactions
Research into the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, and their applications in manufacturing processes like the production of non-steroidal anti-inflammatory drugs, provides insights into synthetic routes and chemical reactivities that could be relevant for synthesizing and applying “(2-Bromophenyl)methylamine hydrochloride” in various scientific contexts (Qiu et al., 2009).
Polymer Science and Material Applications
Investigations into the use of polymer membranes for purification, specifically for separating components like MTBE from mixtures, provide a foundation for understanding how similar compounds might be isolated or purified in industrial or environmental settings. This research can inform the development of materials and processes for the selective separation and purification of chemical compounds (Pulyalina et al., 2020).
These studies, while not directly addressing “(2-Bromophenyl)methylamine hydrochloride,” offer a glimpse into the types of scientific research applications that compounds with similar chemical structures or functionalities might have, spanning environmental science, synthetic chemistry, and materials science. Further research specific to “(2-Bromophenyl)methylamine hydrochloride” would be needed to fully understand its applications and potential in scientific research.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-6-4-5-7-10(9)12;/h4-7,13H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUJVRSMGQWTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromophenyl)methyl](tert-butyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



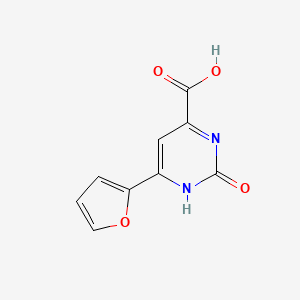
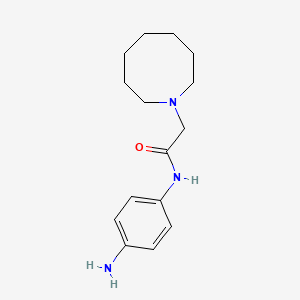
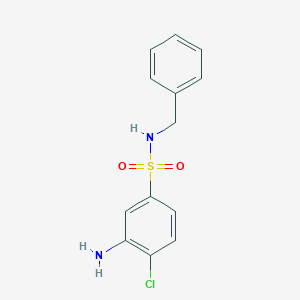
![1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1437919.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1437922.png)
![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)
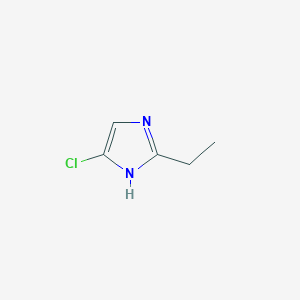
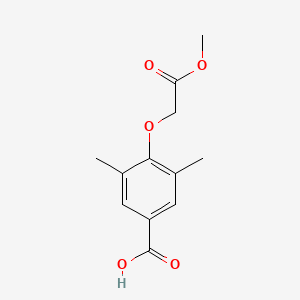
![4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde](/img/structure/B1437928.png)
